molecular formula C19H15ClF3N3O3S B4293824 (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B4293824
M. Wt: 457.9 g/mol
InChI Key: BLWBGMVGJHDPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, a carboxamide group, and multiple halogenated phenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves several steps. One common method includes the following steps:

    Formation of the thiazinane ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

    Halogenation of phenyl groups:

    Final assembly: The final step involves coupling the halogenated phenyl groups with the thiazinane ring and carboxamide group under specific conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The halogenated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays to understand its biological activity.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-{4-[chloro(difluoro)methoxy]phenyl}acetamide: This compound has a similar halogenated phenyl group but lacks the thiazinane ring and carboxamide group.

    2,4-Disubstituted thiazoles: These compounds share the thiazole scaffold but differ in the substituents attached to the ring.

    Cycloalkanes: These compounds have similar ring structures but lack the halogenated phenyl groups and carboxamide functionality.

The uniqueness of this compound lies in its combination of a thiazinane ring, carboxamide group, and multiple halogenated phenyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O3S/c1-26-16(27)10-15(30-18(26)25-13-4-2-11(21)3-5-13)17(28)24-12-6-8-14(9-7-12)29-19(20,22)23/h2-9,15H,10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWBGMVGJHDPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 2
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 5
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 6
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

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